N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide
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Overview
Description
N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide is a complex organic compound that belongs to the class of anthracenedione derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities.
Preparation Methods
The synthesis of N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 9,10-anthracenedione with quinoline derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments due to its chromophoric properties.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Research has shown its potential in treating certain types of cancer due to its ability to intercalate with DNA and inhibit cell proliferation.
Industry: The compound is used in the production of advanced materials, including organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell division. This property makes it a potential candidate for anticancer therapy. Additionally, the compound can interact with various enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide can be compared with other anthracenedione derivatives, such as:
Mitoxantrone: Known for its use in cancer treatment, mitoxantrone also intercalates with DNA but has a different side chain structure.
Doxorubicin: Another anthracenedione derivative used in chemotherapy, doxorubicin has a sugar moiety that enhances its binding to DNA.
Amino- and diamino-9,10-anthracenediones: These compounds are used in various applications, including as dyes and in medicinal chemistry for their biological activities
This compound stands out due to its unique quinoline moiety, which imparts distinct biological and chemical properties, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O3S/c28-22(14-31-21-9-3-5-15-6-4-12-26-23(15)21)27-16-10-11-19-20(13-16)25(30)18-8-2-1-7-17(18)24(19)29/h1-13H,14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNUSWQMLYVTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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